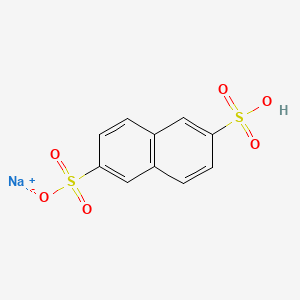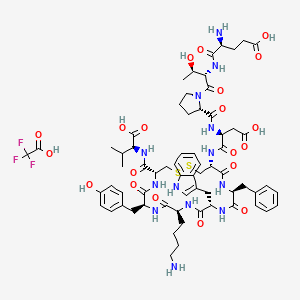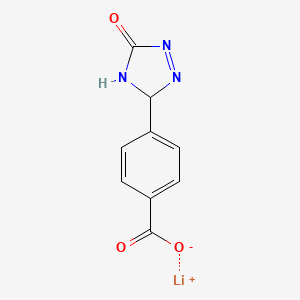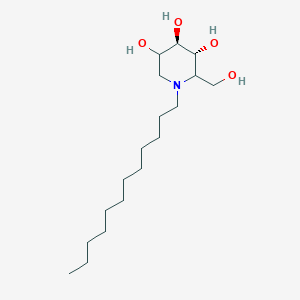
Naphthalene-2,6-disulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-2,6-disulphonic acid, sodium salt is an organic compound belonging to the class of 2-naphthalene sulfonates. It is characterized by the presence of two sulfonic acid groups attached to the naphthalene ring at the 2 and 6 positions. This compound is widely used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-2,6-disulphonic acid, sodium salt typically involves the sulfonation of naphthalene. Naphthalene is added to a sulfuric acid-monohydrate mixture at 135°C, and the reaction is completed by heating at 170-175°C for 5 hours. After quenching in water, the disodium salt of naphthalene-2,6-disulphonic acid is precipitated by adding sodium chloride and sodium sulfate at 90°C .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of concentrated sulfuric acid to sulfonate naphthalene. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt. The product is isolated through crystallization and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene-2,6-disulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate groups.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic conditions.
Major Products
Oxidation: Naphthalene-2,6-dicarboxylic acid.
Reduction: Naphthalene-2,6-disulfonate.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphthalene-2,6-disulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized as an emulsifying agent, dispersant, and surfactant in various industrial processes.
Mecanismo De Acción
The mechanism of action of naphthalene-2,6-disulphonic acid, sodium salt involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid groups facilitate binding to specific sites on the target molecules, leading to changes in their activity and function. This compound can also act as a chelating agent, binding to metal ions and affecting their availability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalene-1,5-disulphonic acid, sodium salt
- Naphthalene-2,7-disulphonic acid, sodium salt
- Naphthalene-1,3,6-trisulphonic acid, sodium salt
- 2-Naphthol-3,6-disulfonic acid, sodium salt
Uniqueness
Naphthalene-2,6-disulphonic acid, sodium salt is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. This compound exhibits excellent solubility in water and organic solvents, making it highly versatile for various applications. Its ability to form stable complexes with metal ions and its role as an intermediate in dye synthesis further distinguish it from similar compounds .
Propiedades
Número CAS |
51770-80-0 |
|---|---|
Fórmula molecular |
C10H7NaO6S2 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
sodium;6-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+1/p-1 |
Clave InChI |
KIGTZFJYHJWZRL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one](/img/structure/B12354424.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354425.png)
![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B12354431.png)

![diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B12354437.png)
![1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methylindole-3-carboxamide](/img/structure/B12354440.png)




![Imidazo[1,2-c]quinazolin-5(3H)-one, 2,6-dihydro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B12354485.png)
![7-cyclopropylimino-6H-thieno[3,2-b]pyridine-3,6-dicarboxylic acid;hydrochloride](/img/structure/B12354491.png)
